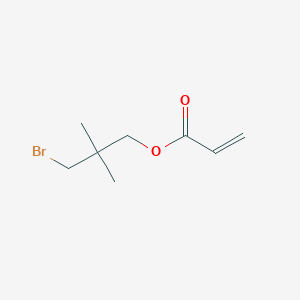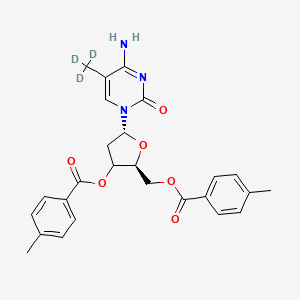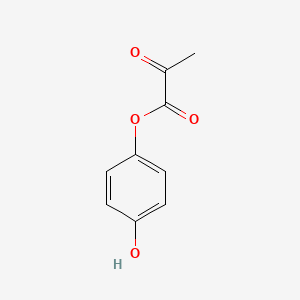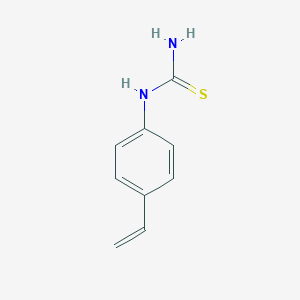![molecular formula C8H9ClF3N B14752705 [2-(trifluoromethyl)phenyl]methanamine;hydrochloride CAS No. 2944-97-0](/img/structure/B14752705.png)
[2-(trifluoromethyl)phenyl]methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Trifluoromethyl)phenyl]methanamine;hydrochloride: is an organic compound with the molecular formula C8H8F3N.HCl. It is a white to off-white crystalline powder that is soluble in water. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(trifluoromethyl)phenyl]methanamine;hydrochloride typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with ammonia or an amine source under reducing conditions. One common method includes the use of sodium borohydride as a reducing agent in the presence of a suitable solvent like methanol .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistent quality of the final product. The process may include steps like crystallization and purification to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Trifluoromethyl)phenyl]methanamine;hydrochloride can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced products, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and other electrophiles are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
Chemistry: In chemistry, [2-(trifluoromethyl)phenyl]methanamine;hydrochloride is used as a building block for the synthesis of various organic compounds. It is also employed in the development of new materials and catalysts .
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological systems. It is also used in the synthesis of biologically active molecules .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also employed in the development of new technologies and processes .
Mechanism of Action
The mechanism of action of [2-(trifluoromethyl)phenyl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets. This can result in the modulation of specific biochemical pathways and physiological effects .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)benzylamine
- 2-Fluoro-6-(trifluoromethyl)benzylamine
- 3,5-Di(trifluoromethyl)benzylamine
Comparison: Compared to these similar compounds, [2-(trifluoromethyl)phenyl]methanamine;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This can influence its solubility, reactivity, and overall chemical properties .
Properties
CAS No. |
2944-97-0 |
|---|---|
Molecular Formula |
C8H9ClF3N |
Molecular Weight |
211.61 g/mol |
IUPAC Name |
[2-(trifluoromethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H8F3N.ClH/c9-8(10,11)7-4-2-1-3-6(7)5-12;/h1-4H,5,12H2;1H |
InChI Key |
SEXMWHJHMPWMBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


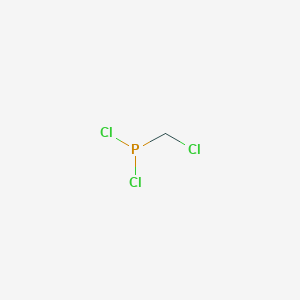
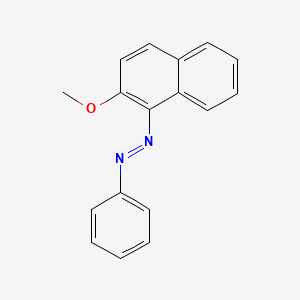
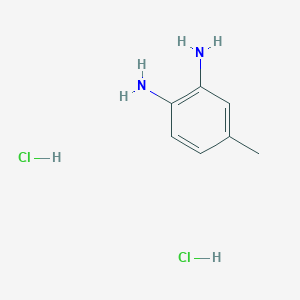
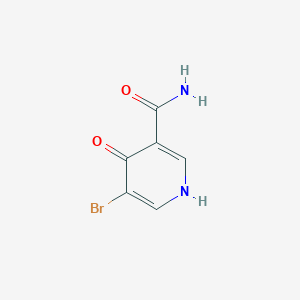
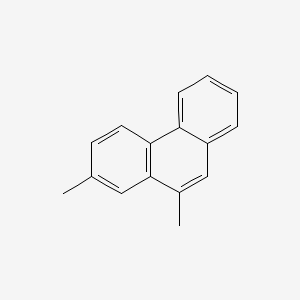
![1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene](/img/structure/B14752665.png)
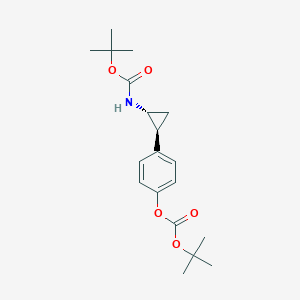
![2H-1-Benzopyran-5-carboxamide, 3-[cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-, (3R)-](/img/structure/B14752678.png)


